4-Bromo-2-nitrobenzenesulfonamide
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Overview
Description
4-Bromo-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrN2O4S.
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively.
Mode of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, sulfonamides disrupt this pathway, leading to a decrease in the production of nucleotides and ultimately DNA .
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in a decrease in the production of nucleotides and ultimately DNA, which can lead to the death of the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrobenzenesulfonamide typically involves the nitration of 4-bromobenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Reagents such as boronic acids or esters, along with palladium catalysts, are commonly used in substitution reactions.
Major Products
Reduction: The major product is 4-amino-2-nitrobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Scientific Research Applications
4-Bromo-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is employed in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonamide
- 4-Bromo-2-nitrobenzenesulfonyl chloride
- 4-Amino-2-nitrobenzenesulfonamide
Uniqueness
4-Bromo-2-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its bromine and nitro groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBLCKPLSPZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-41-9 |
Source
|
Record name | 4-bromo-2-nitrobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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